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Cat. No.: B094196 Get Quote

An In-Depth Technical Guide to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic

molecules have established an indispensable role. The strategic incorporation of fluorine or

fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group, in

particular, is a powerful tool for medicinal chemists; it can enhance metabolic stability, increase

lipophilicity, and modulate electronic properties to improve binding affinity and bioavailability.[1]

This guide focuses on 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, a heterocyclic

compound that combines the biologically relevant furan scaffold with the influential

trifluoromethyl group. Furan derivatives are present in numerous natural products and

pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The presence of the

carboxylic acid function at the 3-position provides a versatile handle for further chemical

modification, making this molecule a valuable building block for the synthesis of complex

chemical libraries and potential drug candidates.

This document serves as a technical resource for researchers, scientists, and drug

development professionals. It provides a comprehensive overview of the molecule's properties,

a detailed representative synthesis protocol, robust methods for its structural characterization
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and purity assessment, and a discussion of its potential applications, grounded in the principles

of modern chemical science.

Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its

application in research and development. The key identifiers and computed physicochemical

properties for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid are summarized below.

Property Value Source(s)

IUPAC Name

5-methyl-2-

(trifluoromethyl)furan-3-

carboxylic acid

[4]

CAS Number 17515-74-1 [4]

Molecular Formula C₇H₅F₃O₃ [4]

Molecular Weight 194.11 g/mol [4]

Canonical SMILES
CC1=CC(=C(O1)C(F)

(F)F)C(=O)O
[4]

InChIKey
NURNFMNHTHXTDS-

UHFFFAOYSA-N
[4]

Computed LogP 1.8 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Synthesis and Purification
While numerous methods exist for the synthesis of substituted furans, a specific, peer-reviewed

protocol for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is not readily available in

foundational literature. Therefore, we present a representative, logical synthetic pathway based

on established organometallic and heterocyclic chemistry principles. This multi-step approach

is designed to be robust and adaptable.
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The proposed synthesis begins with a commercially available, simpler furan derivative and

introduces the required functional groups in a sequential, controlled manner. This approach

exemplifies a common strategy in synthetic organic chemistry where molecular complexity is

built systematically.

Proposed Synthetic Workflow
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Step 1: Trifluoromethylation

Step 2: Saponification

Step 3: Purification

Methyl 5-methylfuran-3-carboxylate

Intermediate A

  CF3 radical source
  (e.g., Togni's reagent)

  Initiator, Solvent

Intermediate A
(Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate)

Final Product
(Crude)

  1. LiOH or NaOH
  2. THF/H₂O

  3. Acidic Workup (HCl)

Final Product (Crude)

Purified Product
(>95% Purity)

  Recrystallization or
  Silica Gel Chromatography

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of the target compound.
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Detailed Experimental Protocol
This protocol is a representative methodology. Researchers should perform initial small-scale

trials to optimize reaction conditions, such as temperature, reaction time, and stoichiometry.

Expertise & Causality: The choice of a trifluoromethyl radical source like Togni's reagent is

based on its proven efficacy and milder reaction conditions compared to older, harsher

methods. Saponification with a base like lithium hydroxide (LiOH) is a standard and reliable

method for converting an ester to a carboxylic acid.[5] The final purification step is critical for

removing unreacted starting materials and byproducts, ensuring the compound is suitable for

downstream applications.

Protocol Steps:

Step 1: Synthesis of Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (Intermediate A)

To a dry, nitrogen-flushed round-bottom flask, add methyl 5-methylfuran-3-carboxylate (1.0

eq).

Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or

dichloromethane).

Add the trifluoromethylating agent, such as Togni's reagent II (1.2 eq), and a radical

initiator (e.g., AIBN or a photoredox catalyst system).

Stir the reaction mixture at the optimized temperature (ranging from room temperature to

reflux, depending on the initiator) and monitor its progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction and perform an aqueous workup. Extract the

product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude intermediate by column chromatography on silica gel.

Step 2: Saponification to 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid
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Dissolve the purified Intermediate A (1.0 eq) in a mixture of tetrahydrofuran (THF) and

water (e.g., a 3:1 ratio).

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the

mixture at room temperature. The hydrolysis of the ester should be monitored by TLC.

Once the reaction is complete, remove the THF under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g.,

diethyl ether or hexanes) to remove any non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using dilute hydrochloric

acid (e.g., 1 M HCl). A precipitate should form.

Collect the solid product by vacuum filtration, washing with cold water.

Step 3: Purification of the Final Product

The crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.

Alternatively, if the product is not sufficiently pure, it can be subjected to another round of

column chromatography.

Dry the purified product under vacuum to remove residual solvents.

Structural Characterization and Purity Analysis
Confirming the identity and purity of the synthesized compound is a non-negotiable step in

chemical research. A combination of spectroscopic and chromatographic techniques provides a

self-validating system to ensure the material's integrity.

Characterization Workflow
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Spectroscopic Analysis Purity Assessment

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(HRMS) HPLC Analysis

Structural Confirmation Purity >95%

Click to download full resolution via product page

Caption: Standard workflow for the analytical validation of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this

compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

A singlet corresponding to the methyl (CH₃) protons, likely in the range of δ 2.0-2.5 ppm.

A singlet for the furan ring proton (at C4), expected further downfield, likely δ 6.0-7.0 ppm.

A broad singlet for the carboxylic acid proton (-COOH), typically found far downfield (> δ

10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon spectrum will show seven distinct signals.

The methyl carbon (~δ 10-20 ppm).

Four signals for the furan ring carbons. The carbon attached to the CF₃ group (C2) will

appear as a quartet due to C-F coupling.
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The trifluoromethyl (CF₃) carbon, a quartet with a large coupling constant, typically in the

range of δ 115-125 ppm.

The carboxylic acid carbonyl carbon (~δ 160-170 ppm).

¹⁹F NMR: This is a crucial experiment for any fluorine-containing compound.[6]

A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

The chemical shift provides confirmation of the electronic environment.[7][8] The absence

of other fluorine signals confirms the regioselectivity of the synthesis.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[5]

Expected Mass: The calculated exact mass is 194.0191 g/mol .[4] HRMS should provide a

measured mass that matches this value to within a few parts per million (ppm).

Fragmentation: Electron Ionization (EI) MS would likely show a prominent molecular ion

peak (M⁺) and characteristic fragmentation patterns, such as the loss of -OH, -COOH, and

potentially the CF₃ group.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a final compound.
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HPLC Protocol Parameter Recommended Condition

Column C18 reverse-phase, 4.6 x 150 mm, 5 µm

Mobile Phase A
Water with 0.1% Formic Acid or Trifluoroacetic

Acid

Mobile Phase B Acetonitrile with 0.1% of the same acid

Gradient 10% to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Trustworthiness: A single, sharp peak in the HPLC chromatogram, accounting for >95% of the

total integrated area, provides strong evidence of the compound's high purity, making it suitable

for sensitive biological assays.

Applications in Drug Discovery and Development
The structural motifs within 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid suggest its

utility as a scaffold or building block in medicinal chemistry.

Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere for several groups,

including the methyl and isopropyl groups.[1] Its strong electron-withdrawing nature

deactivates adjacent aromatic rings to oxidative metabolism, potentially increasing a drug's

half-life. Its lipophilicity can also enhance membrane permeability and facilitate entry into

cells.[1]

The Furan Scaffold: The furan ring is a privileged structure in medicinal chemistry. It acts as

a stable, aromatic linker and its oxygen atom can participate in hydrogen bonding with

biological targets. Many furan-containing molecules have been investigated for antifungal,

antibacterial, and anticancer activities.[2][3]

The Carboxylic Acid Handle: The carboxylic acid at the 3-position is a key functional group. It

can be readily converted into a wide array of other functionalities, such as esters, amides,
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and ketones. This allows for the rapid generation of a library of analogs for structure-activity

relationship (SAR) studies, a fundamental process in lead optimization. For instance,

coupling the carboxylic acid with various amines can explore different binding pockets of a

target protein.[9]

Safety and Handling
Based on GHS classifications for this compound, appropriate safety precautions are

mandatory.[4]

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause

respiratory irritation (H335).[4]

Precautions:

Handle only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Avoid breathing dust, fumes, or vapors.

In case of contact with eyes or skin, rinse immediately with plenty of water and seek

medical advice.

Conclusion
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a compound of significant interest for

chemical and pharmaceutical research. Its unique combination of a furan core, a metabolically

robust trifluoromethyl group, and a synthetically versatile carboxylic acid function makes it an

attractive building block for the discovery of new bioactive molecules. This guide has provided

a comprehensive technical overview, including its properties, a robust synthetic and

characterization strategy, and an outline of its potential applications. By adhering to the detailed

protocols and analytical workflows described herein, researchers can confidently synthesize,

validate, and utilize this valuable compound in their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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